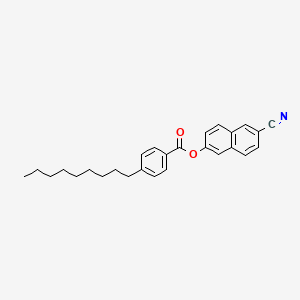![molecular formula C18H40N2O B14514469 1-[(2-Aminoethyl)amino]hexadecan-2-OL CAS No. 62746-02-5](/img/structure/B14514469.png)
1-[(2-Aminoethyl)amino]hexadecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Aminoethyl)amino]hexadecan-2-OL is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a long hydrocarbon chain with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]hexadecan-2-OL typically involves the reaction of hexadecan-2-OL with 2-aminoethylamine. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Aminoethyl)amino]hexadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-[(2-Aminoethyl)amino]hexadecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research may explore its potential as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It can be used in the production of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism by which 1-[(2-Aminoethyl)amino]hexadecan-2-OL exerts its effects involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the aminoethyl group.
Stearyl alcohol (octadecan-1-ol): Similar long-chain alcohol with different chain length.
Ethanolamine: Contains an amino and hydroxyl group but with a shorter chain.
Uniqueness
1-[(2-Aminoethyl)amino]hexadecan-2-OL is unique due to its combination of a long hydrocarbon chain with both amino and hydroxyl functional groups. This combination provides it with distinct chemical properties and a wide range of applications in various fields.
Propriétés
Numéro CAS |
62746-02-5 |
|---|---|
Formule moléculaire |
C18H40N2O |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-(2-aminoethylamino)hexadecan-2-ol |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)17-20-16-15-19/h18,20-21H,2-17,19H2,1H3 |
Clé InChI |
QVRADJKIFDSWKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CNCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)

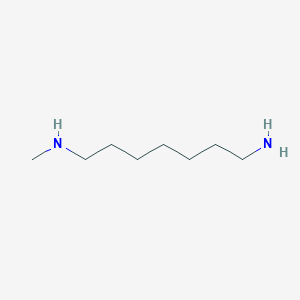

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
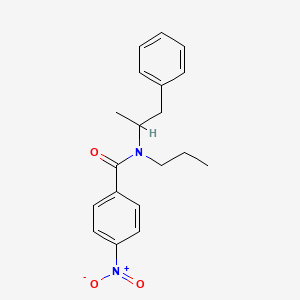

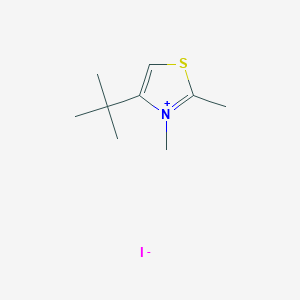
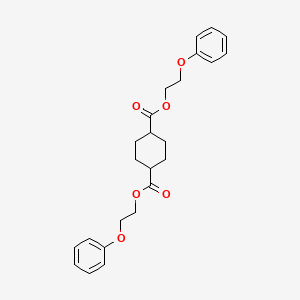
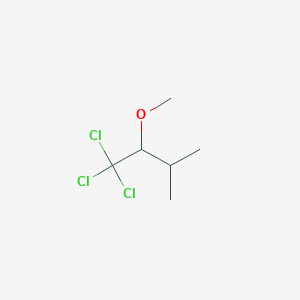
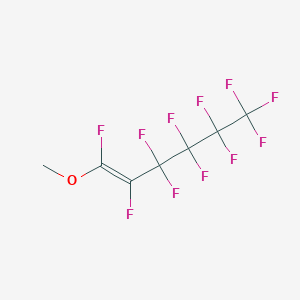
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
